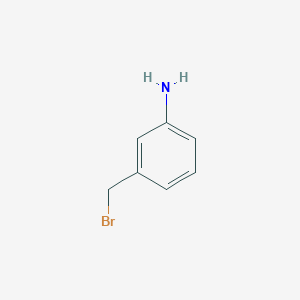

3-(Bromomethyl)aniline

Descripción general

Descripción

3-(Bromomethyl)aniline is a brominated derivative of aniline, where a bromomethyl group is attached to the benzene ring. This compound is of interest due to its potential applications in the synthesis of polymers, pharmaceuticals, and other organic compounds. The presence of both an amine and a bromomethyl group allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

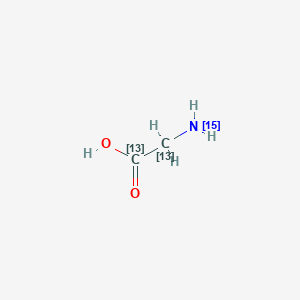

The synthesis of bromoaniline derivatives, including 3-(Bromomethyl)aniline, can be achieved through selective bromination of aniline. For instance, [14C]-Aniline is selectively monobrominated to produce ortho- and para-bromoanilines, which can then be further modified through various reactions such as diazotization and coupling to different functional groups . Additionally, copolymerization techniques have been employed to synthesize copolymers of aniline and bromoaniline derivatives, indicating the reactivity of these compounds in polymer formation .

Molecular Structure Analysis

The molecular structure of bromoaniline derivatives is characterized by the presence of a bromine atom, which significantly influences the electronic properties of the molecule. For example, in the case of poly(aniline-co-3-bromoaniline) copolymers, the bromine atom affects the morphology and electronic structure of the resulting polymer, as evidenced by various characterization techniques such as XRD and NMR . The influence of substituents on the vibrational spectra of bromoaniline compounds has also been studied, providing insights into the structural effects of bromination .

Chemical Reactions Analysis

Bromoaniline derivatives are reactive intermediates that can undergo a range of chemical transformations. They can participate in palladium-catalyzed cross-coupling reactions, which are useful for creating complex organic molecules . The bromomethyl group in particular is a good leaving group that can be replaced by other nucleophiles in substitution reactions, expanding the utility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoaniline derivatives are influenced by the bromine substituent. For instance, the copolymerization of aniline with bromoaniline derivatives results in materials with varying electrical conductivities and thermal stabilities, which are dependent on the composition of the monomers used . The introduction of a bromine atom can also affect the polymerization activity, as seen in the case of bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel, which exhibits good polymerization activities under certain conditions .

Aplicaciones Científicas De Investigación

Synthesis of Polymers and Materials

3-(Bromomethyl)aniline derivatives have been employed in the synthesis of novel polymeric materials. For example, new o-hydroxy Schiff bases derived from aniline structures have been utilized as quaternization agents for polyetherurethane precursors, leading to the production of polymeric films with fluorescent properties. The photochromic mechanism and structure of these materials have been extensively studied, showcasing their potential in various material science applications (Buruianǎ et al., 2005).

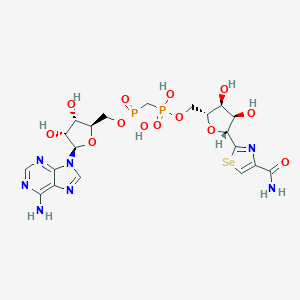

Organoselenium Chemistry

In organoselenium chemistry, derivatives of 3-(Bromomethyl)aniline have been synthesized and studied for their structural properties and potential applications. For instance, 4-((4-bromobenzyl)selanyl)aniline, derived from the reaction with bromo-4-(bromomethyl)benzene, has been examined for its molecular structure, cytotoxicity, and redox properties, indicating its significance in organoselenium-based compounds (Shaaban et al., 2022).

Synthesis of Conductive Polymers

3-(Bromomethyl)aniline is also pivotal in synthesizing electrically conductive polymers. Poly(aniline-co-3-bromoaniline) copolymers have been prepared, and their structure, morphology, and electrical properties such as AC conductivity and dielectric permittivity have been characterized. The copolymerization has shown to significantly affect the electrical properties, offering valuable insights into the development of conductive polymers (Waware et al., 2017).

Application in Gas Sensing Technologies

The compound has found application in the field of gas sensors as well. Aniline reduced graphene oxide, incorporating 3-(Bromomethyl)aniline derivatives, has been fabricated and investigated for its NH3 gas sensing properties. The research highlighted that these materials exhibit high sensitivity and excellent recovery, making them promising for gas sensing applications (Huang et al., 2013).

Bromination and Halogenation Reactions

Moreover, 3-(Bromomethyl)aniline derivatives are involved in various bromination and halogenation reactions. These reactions are crucial for synthesizing specific organic compounds and have applications in medicinal chemistry and the development of other specialized chemicals (Smith et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

3-(bromomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLCUHSIABCHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611703 | |

| Record name | 3-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)aniline | |

CAS RN |

130462-63-4 | |

| Record name | 3-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

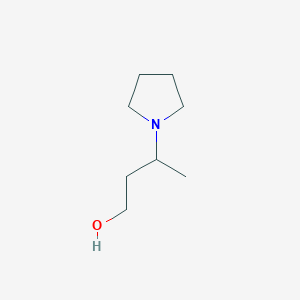

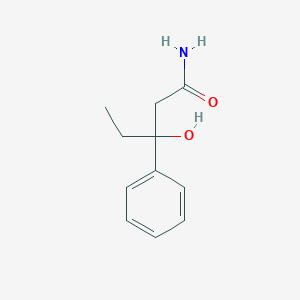

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)